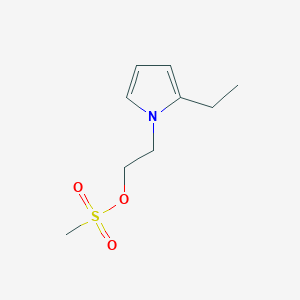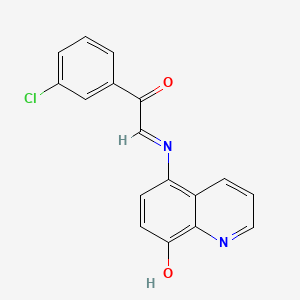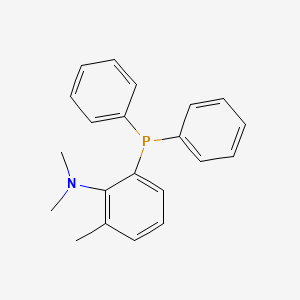
2-(Diphenylphosphino)-N,N,6-trimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylphosphino)-N,N,6-trimethylaniline: is an organophosphorus compound that features a phosphine group attached to an aniline derivative. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of both the phosphine and aniline moieties allows it to act as a versatile ligand in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N,6-trimethylaniline typically involves the reaction of diphenylphosphine with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with 2-chloro-N,N,6-trimethylaniline under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-(Diphenylphosphino)-N,N,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted aniline derivatives.
科学的研究の応用
Chemistry: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science.
Biology and Medicine: The compound’s ability to form complexes with metals makes it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are explored for their potential biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalytic processes is also significant for industrial applications.
作用機序
The mechanism of action of 2-(Diphenylphosphino)-N,N,6-trimethylaniline primarily involves its function as a ligand. The phosphine group coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The aniline moiety can also interact with other molecules, enhancing the compound’s versatility in different chemical environments.
類似化合物との比較
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with two phosphine groups.
Bis(diphenylphosphino)methane: Similar structure but with a methylene bridge between the phosphine groups.
Diphenyl-2-pyridylphosphine: Contains a pyridyl group instead of an aniline moiety.
Uniqueness: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is unique due to the presence of both the phosphine and aniline groups, which allows it to act as a versatile ligand. Its trimethyl substitution on the aniline ring also provides steric hindrance, influencing its reactivity and stability in various chemical reactions.
特性
分子式 |
C21H22NP |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
2-diphenylphosphanyl-N,N,6-trimethylaniline |
InChI |
InChI=1S/C21H22NP/c1-17-11-10-16-20(21(17)22(2)3)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-16H,1-3H3 |
InChIキー |
ZULVEGYFXALMHW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



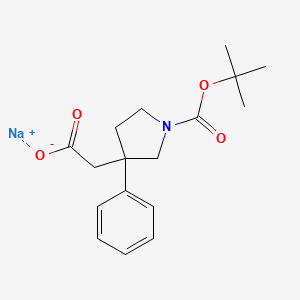
![1H-Pyrrolo[3,2-c]pyridine, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-](/img/structure/B12878481.png)
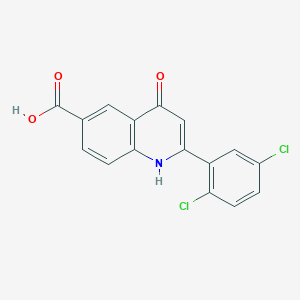

![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
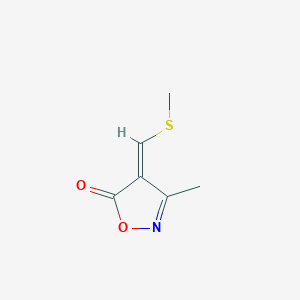
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
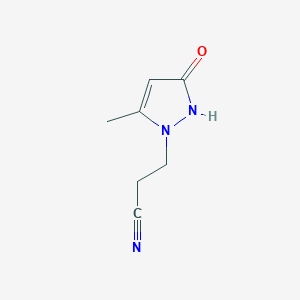
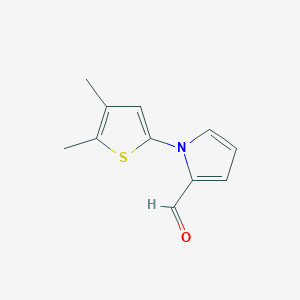
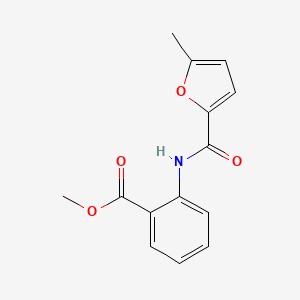
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
